
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is a synthetic organic compound with the molecular formula C13H14FNO2 This compound features a fluorinated tetrahydronaphthalene moiety linked to an oxirane (epoxide) ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide typically involves multiple steps:
Fluorination: The starting material, 1-tetralone, undergoes fluorination to introduce the fluorine atom at the 6-position, yielding 6-fluoro-1-tetralone.
Reduction: The ketone group in 6-fluoro-1-tetralone is reduced to form 6-fluoro-1,2,3,4-tetrahydronaphthalene.
Epoxidation: The double bond in 6-fluoro-1,2,3,4-tetrahydronaphthalene is then epoxidized to form the oxirane ring.
Amidation: Finally, the oxirane ring is reacted with an amine to form the carboxamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion at each step. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom and the oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine or oxirane positions.
科学的研究の応用
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: Its fluorinated and epoxide functionalities can be exploited in the design of advanced materials with specific properties, such as increased stability or reactivity.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the oxirane ring can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: A precursor in the synthesis of the target compound, featuring a similar fluorinated tetrahydronaphthalene core.
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: A structurally related compound with an acetamide group instead of an oxirane ring.
1-Fluoronaphthalene: A simpler fluorinated aromatic compound used in various chemical syntheses.
Uniqueness
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is unique due to the combination of its fluorinated tetrahydronaphthalene core, oxirane ring, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-9-4-5-10-8(6-9)2-1-3-11(10)15-13(16)12-7-17-12/h4-6,11-12H,1-3,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMBPQAHKMOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
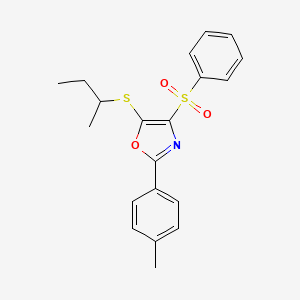
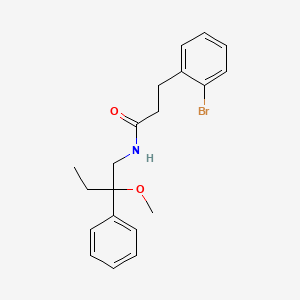
![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
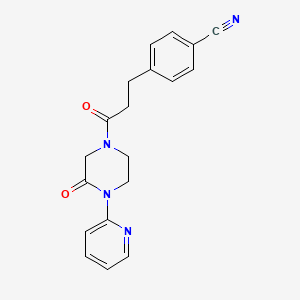
![5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2368887.png)
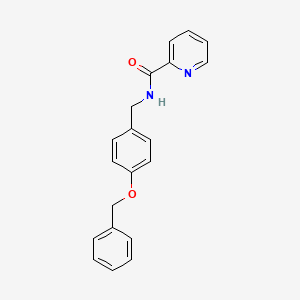
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2368889.png)

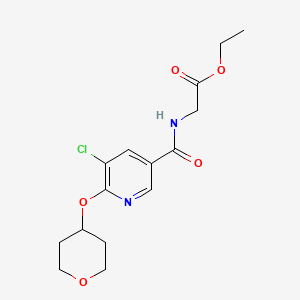
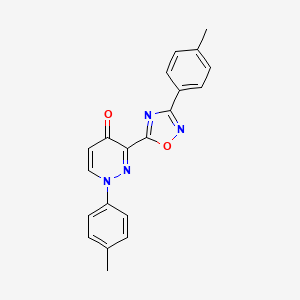
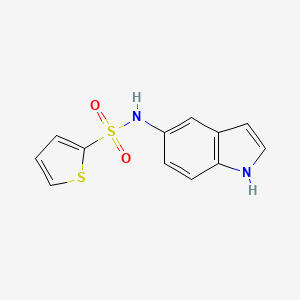
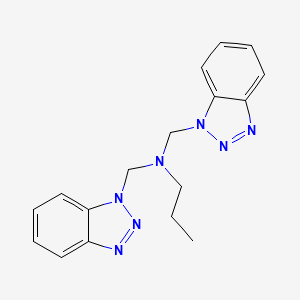
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)
